Ethyl 2-amino-2-(1-methyl-1h-imidazol-5-yl)acetate Ethyl 2-amino-2-(1-methyl-1h-imidazol-5-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18045887
InChI: InChI=1S/C8H13N3O2/c1-3-13-8(12)7(9)6-4-10-5-11(6)2/h4-5,7H,3,9H2,1-2H3
SMILES:
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol

Ethyl 2-amino-2-(1-methyl-1h-imidazol-5-yl)acetate

CAS No.:

Cat. No.: VC18045887

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-2-(1-methyl-1h-imidazol-5-yl)acetate -

Specification

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
IUPAC Name ethyl 2-amino-2-(3-methylimidazol-4-yl)acetate
Standard InChI InChI=1S/C8H13N3O2/c1-3-13-8(12)7(9)6-4-10-5-11(6)2/h4-5,7H,3,9H2,1-2H3
Standard InChI Key AIFWBTGSAQOBPV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C1=CN=CN1C)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is ethyl 2-amino-2-(3-methylimidazol-4-yl)acetate . Alternative designations include:

  • Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate

  • 1466038-88-9 (CAS Registry Number)

  • AKOS015461907 (commercial catalog identifier) .

The numbering discrepancy in the imidazole ring (3-methylimidazol-4-yl vs. 1-methyl-1H-imidazol-5-yl) arises from tautomerism, a common feature in heterocyclic chemistry where hydrogen shifts alter positional descriptors without affecting the core structure.

Molecular Formula and Weight

The compound’s molecular formula, C8H13N3O2\text{C}_8\text{H}_{13}\text{N}_3\text{O}_2, was confirmed via high-resolution mass spectrometry and PubChem’s computational algorithms . Its molecular weight of 183.21 g/mol is derived from isotopic averaging, with the dominant contribution from 12C^{12}\text{C}, 1H^{1}\text{H}, 14N^{14}\text{N}, and 16O^{16}\text{O} isotopes .

Structural Representation

The structure comprises three key moieties (Fig. 1):

  • 1-Methylimidazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 3, methyl-substituted at N1.

  • Aminoacetate side chain: A chiral carbon center bonded to an amino group (NH2-\text{NH}_2) and the imidazole ring.

  • Ethyl ester group: A terminal ethoxy carbonyl group (COOCH2CH3-\text{COOCH}_2\text{CH}_3).

The SMILES notation CCOC(=O)C(C1=CN=CN1C)N\text{CCOC(=O)C(C1=CN=CN1C)N} and InChIKey AIFWBTGSAQOBPV-UHFFFAOYSA-N\text{AIFWBTGSAQOBPV-UHFFFAOYSA-N} provide unambiguous representations for chemical databases .

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically employs nucleophilic acyl substitution or cyclocondensation strategies. A patent-pending method for analogous imidazole derivatives (CN110746459A) reveals a four-step pathway adaptable to this compound :

  • Imidazole Ring Formation:
    Sarcosine ethyl ester hydrochloride reacts with methyl formate and sodium hydride to form a cyclic intermediate, followed by cyanamide-mediated cyclization to yield 1-methyl-2-amino-1H-imidazole-5-carboxylate .

  • Nitration:
    Treatment with sodium nitrite in acetic acid introduces a nitro group at the 2-position, producing 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid methyl ester .

  • Ester Reduction:
    Lithium borohydride reduces the ester to a primary alcohol, generating 1-methyl-2-nitro-1H-imidazole-5-methanol .

  • Phosphoramidate Conjugation (Analogous Step):
    While the patent focuses on phosphoramidate derivatives, substituting phosphorus oxychloride with ethyl chloroacetate could yield the target compound via esterification .

Optimization and Yield Considerations

Key parameters affecting yield include:

Applications in Chemical Research and Industry

  • Pharmaceutical Intermediates:
    Serves as a precursor for modified imidazoles in anticancer and antimicrobial drug discovery .

  • Asymmetric Synthesis:
    The chiral amino center enables use in stereoselective reactions, such as Schiff base formation for catalyst design.

  • Material Science:
    Imidazole esters contribute to ionic liquids or coordination polymers due to their π-stacking and metal-binding capabilities .

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